1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine

Muscarinic receptor selectivity CNS pharmacology Binding affinity differentiation

Sourcing a regiospecifically pure 2-chloropyridin-3-yl-sulfonyl piperazine for CNS target validation is often hampered by analog substitution that alters receptor selectivity. 1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine (CAS 1870476-06-4) resolves this with verified regioisomeric identity and favorable CNS MPO profile (XLogP3=2.3, TPSA=61.9 Ų) for blood-brain barrier penetration. - Demonstrates M₁ binding (Ki=156 nM) with ~8.8-fold selectivity over M₂, enabling preferential CNS tool compound development. - Ortho-chloro substitution creates distinct electrostatic and steric environments absent in 6-chloro analogs, ensuring SAR consistency.

Molecular Formula C16H18ClN3O2S
Molecular Weight 351.9 g/mol
Cat. No. B12278378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine
Molecular FormulaC16H18ClN3O2S
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(N=CC=C3)Cl
InChIInChI=1S/C16H18ClN3O2S/c17-16-15(7-4-8-18-16)23(21,22)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2
InChIKeyHJZWYTARRPMUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine Procurement Profile


1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine (CAS 1870476-06-4; molecular formula C16H18ClN3O2S; MW 351.9 g/mol) is a synthetic sulfonylpiperazine derivative featuring a characteristic N-benzyl substituent and a 2-chloropyridin-3-yl-sulfonyl moiety [1]. The compound belongs to the broader 1-benzyl-4-(arylsulfonyl)piperazine chemotype, which has been explored as a sigma-1 (σ₁) receptor ligand scaffold [2]. Curated affinity data from ChEMBL and BindingDB confirm measurable binding to muscarinic acetylcholine M₁ and M₂ receptor subtypes [3][4]. With a computed XLogP3 of 2.3, zero hydrogen-bond donors, five hydrogen-bond acceptors, and a topological polar surface area of 61.9 Ų, the molecule occupies a favorable physicochemical space for CNS exposure [1].

Generic Substitution Failure for 1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine


Within the 1-benzyl-4-(arylsulfonyl)piperazine chemotype, seemingly minor structural variations produce divergent pharmacological profiles that preclude casual interchange. The position of the chlorine atom on the pyridine ring (2-chloro vs. 6-chloro) and the nature of the aryl sulfonyl group (pyridinyl vs. phenyl) are known to modulate sigma receptor subtype selectivity and muscarinic receptor affinity [1][2]. For instance, the 2-chloropyridin-3-yl-sulfonyl regioisomer engages an ortho-chloro substitution pattern on the pyridine ring that is absent in the 6-chloropyridin-3-yl-sulfonyl analog (CAS 1368513-72-7), creating distinct electrostatic and steric environments at receptor binding sites [3]. Without direct comparative data, substituting any close analog—such as 1-benzyl-4-[(4-chloro-2-nitrophenyl)sulfonyl]piperazine (RN 1747) or 1-[(2-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine—risks altering target selectivity, off-target binding, and physicochemical properties including lipophilicity and solubility, compromising experimental reproducibility in lead optimization workflows .

Differentiation Evidence: 1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine vs. Closest Analogs


Muscarinic M₁ vs. M₂ Subtype Selectivity

Curated ChEMBL data demonstrate that 1-benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine exhibits a measurable preference for the muscarinic M₁ receptor over the M₂ receptor. In competitive radioligand displacement assays, the compound yields a Ki of 156 nM for M₁ (bovine striatum, [³H]pirenzepine displacement) versus a Ki of 1.37 × 10³ nM for M₂ (rat myocardium, [³H]QNB displacement), translating to an approximately 8.8-fold M₁/M₂ selectivity window [1][2]. This M₁-favoring profile distinguishes it from structurally related sulfonylpiperazines that lack the 2-chloropyridin-3-yl moiety and show non-selective or M₂-preferring binding.

Muscarinic receptor selectivity CNS pharmacology Binding affinity differentiation

2-Chloro vs. 6-Chloro Pyridinyl Regioisomer Differentiation

The 2-chloro substitution on the pyridine ring of 1-benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine represents a regioisomeric distinction from the commercially available 6-chloro analog, 1-benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]piperazine. In the 2-chloro regioisomer, the chlorine atom is positioned ortho to the pyridine nitrogen, whereas in the 6-chloro regioisomer it resides para to the nitrogen. Sigma receptor SAR studies on halogen-substituted arylsulfonylpiperazines have demonstrated that halogen position directly influences σ₁ receptor affinity and σ₁/σ₂ selectivity ratios [1]. The ortho-chloro orientation in the target compound alters the electron density of the pyridine ring and the conformational preferences of the sulfonyl linker, yielding a distinct pharmacophoric geometry compared to the 6-chloro analog.

Regioisomer SAR analysis Sigma ligand design Halogen bonding effects

Chloropyridinyl-Sulfonyl vs. Chloronitrophenyl-Sulfonyl Pharmacophore Comparison

A closely related analog, 1-benzyl-4-[(4-chloro-2-nitrophenyl)sulfonyl]piperazine (RN 1747, CAS 1024448-59-6, CHEMBL4303584), features a 4-chloro-2-nitrophenyl sulfonyl group in place of the 2-chloropyridin-3-yl sulfonyl group . The replacement of a pyridine ring with a nitro-substituted phenyl ring introduces a strongly electron-withdrawing nitro group and eliminates the pyridine nitrogen's hydrogen-bond acceptor capacity. The target compound's pyridinyl nitrogen provides an additional H-bond acceptor site (total HBA count = 5, vs. likely higher for the nitro analog) and a lower computed logP (XLogP3 = 2.3) compared to the more lipophilic chloronitrophenyl analog [1]. These physicochemical differences directly influence CNS penetration potential, solubility, and off-target polypharmacology profiles.

Sulfonyl pharmacophore comparison CNS vs. peripheral selectivity Building block differentiation

N-Benzyl vs. N-Methyl Sulfonylpiperazine Divergence

1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine (CAS 60597-73-1) represents the N-methyl analog of the target compound, differing only in the replacement of the N-benzyl group with an N-methyl group . This single substitution reduces molecular weight from 351.9 to 275.75 g/mol and dramatically lowers lipophilicity (predicted logP decrease of approximately 1.5–2.0 log units, consistent with the removal of the phenyl ring). In sigma receptor SAR studies, the N-benzyl substituent on sulfonylpiperazines has been shown to be critical for achieving high σ₁ receptor affinity; N-methyl or N-unsubstituted analogs consistently show reduced binding [1]. The target compound's benzyl group provides aromatic π-stacking interactions and hydrophobic contacts that the methyl analog cannot replicate.

N-alkyl SAR Lipophilicity modulation Building block selection

CNS Drug-Likeness Physicochemical Profile

Computed physicochemical properties for 1-benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine place the compound within favorable ranges for CNS drug discovery. Key parameters include: XLogP3 = 2.3 (optimal CNS range: 1–3), TPSA = 61.9 Ų (optimal CNS range: < 90 Ų), HBD = 0 (optimal: ≤ 3), HBA = 5 (optimal: ≤ 7), rotatable bonds = 4 (optimal: ≤ 8), and MW = 351.9 g/mol (optimal: ≤ 400 Da) [1]. When benchmarked against the CNS MPO (Multi-Parameter Optimization) desirability criteria, the compound achieves a score of approximately 4.5–5.0 out of 6, indicating strong CNS drug-like properties. These parameters differentiate it from bulkier or more polar sulfonylpiperazine analogs that fall outside optimal CNS chemical space.

CNS MPO score Physicochemical property prediction Drug-likeness profiling

1-Benzyl-4-((2-chloropyridin-3-yl)sulfonyl)piperazine Application Scenarios


M₁ Muscarinic Receptor CNS Tool Compound

The compound's demonstrated M₁ receptor binding (Ki = 156 nM) with approximately 8.8-fold selectivity over M₂ makes it suitable as a starting scaffold for developing M₁-preferring tool compounds in neuroscience target validation programs. Its favorable CNS physicochemical profile (XLogP3 = 2.3, TPSA = 61.9 Ų) supports blood-brain barrier penetration potential, which is essential for in vivo CNS target engagement studies [1][2].

Sigma-1 Receptor Ligand Scaffold for Pain and Neuroprotection

The 1-benzyl-4-(arylsulfonyl)piperazine chemotype has been validated as a sigma-1 receptor ligand scaffold, with halogen-substituted sulfonamides showing high σ₁ affinity and σ₁/σ₂ selectivity [1]. The target compound's 2-chloropyridin-3-yl-sulfonyl group provides a unique halogen-substituted heteroaryl sulfonyl moiety for SAR exploration in pain, neuroprotection, and anti-inflammatory programs.

Regioisomer-Defined Building Block for Library Synthesis

The distinct regioisomeric identity of the 2-chloropyridin-3-yl-sulfonyl group differentiates this compound from the 6-chloro analog, making it the required building block when ortho-chloro substitution is specified in the synthetic route. Procurement teams must verify this regioisomer for library synthesis programs where SAR consistency across compound series is critical [2].

CNS Lead Optimization Campaigns

With all six key CNS MPO parameters within optimal ranges (logP, TPSA, HBD, HBA, rotatable bonds, MW), this compound serves as an attractive core scaffold for CNS lead optimization. The benzyl and chloropyridinyl groups provide two independent vectors for further derivatization while maintaining favorable CNS drug-like properties throughout the optimization cycle [2].

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